4,4'-Pyrimidine-2,4-diyldianiline
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Overview
Description
4,4’-Pyrimidine-2,4-diyldianiline is a heterocyclic aromatic compound that contains two aniline groups attached to a pyrimidine ring. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Pyrimidine-2,4-diyldianiline typically involves the reaction of pyrimidine derivatives with aniline under specific conditions. One common method includes the use of a ZnCl₂-catalyzed three-component coupling reaction involving functionalized enamines, triethyl orthoformate, and ammonium acetate . Another method involves the use of NH₄I to promote a three-component tandem reaction of ketones, NH₄OAc, and N,N-dimethylformamide dimethyl acetal .
Industrial Production Methods: Industrial production methods for 4,4’-Pyrimidine-2,4-diyldianiline often focus on optimizing reaction conditions to improve yield and reduce by-products. For example, the use of copper-catalyzed cyclization of ketones with nitriles under basic conditions has been shown to be effective .
Chemical Reactions Analysis
Types of Reactions: 4,4’-Pyrimidine-2,4-diyldianiline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Aniline in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of pyrimidine-2,4-dicarboxylic acid derivatives.
Reduction: Formation of pyrimidine-2,4-diyldianiline derivatives with reduced functional groups.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
4,4’-Pyrimidine-2,4-diyldianiline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Studied for its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 4,4’-Pyrimidine-2,4-diyldianiline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It can inhibit the activity of enzymes like cyclooxygenase (COX) and induce apoptosis in cancer cells by activating caspase pathways.
Comparison with Similar Compounds
4,4’-(Pyrimidine-2,5-diyl)dianiline: Similar structure but with different substitution pattern.
2,4,6-Trisubstituted Pyrimidines: These compounds have additional substituents at the 2, 4, and 6 positions.
Uniqueness: 4,4’-Pyrimidine-2,4-diyldianiline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Properties
CAS No. |
85489-56-1 |
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Molecular Formula |
C16H14N4 |
Molecular Weight |
262.31 g/mol |
IUPAC Name |
4-[2-(4-aminophenyl)pyrimidin-4-yl]aniline |
InChI |
InChI=1S/C16H14N4/c17-13-5-1-11(2-6-13)15-9-10-19-16(20-15)12-3-7-14(18)8-4-12/h1-10H,17-18H2 |
InChI Key |
BXQVKYOXNRYNQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2)C3=CC=C(C=C3)N)N |
Origin of Product |
United States |
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